(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid
Description
“(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a branched aliphatic chain. Its molecular formula is C₁₃H₂₅NO₄ (molar mass: ~259.35 g/mol), with a stereocenter at the C2 position (S-configuration) . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide chemistry. The compound’s structure includes a 4,4-dimethylpentanoic acid backbone, which contributes to steric bulk and hydrophobicity, influencing its solubility and reactivity in organic solvents. Predicted physicochemical properties include a pKa of ~4.04 (carboxylic acid proton) and a density of 1.041 g/cm³ .
Properties
IUPAC Name |
(2S)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128647 | |
| Record name | Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355338-25-8 | |
| Record name | Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355338-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4,4-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Coupling: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used along with coupling additives like N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Products vary depending on the electrophile used.
Coupling: Peptides or peptide-like structures are formed.
Scientific Research Applications
(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to enzymes or receptors, facilitating the formation of peptide bonds, and participating in other chemical transformations.
Comparison with Similar Compounds
Key Findings :
- Boc vs. Fmoc : The Boc group (tert-butyl-based) is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas Fmoc is base-labile .
- Boc vs. Z : The Z group introduces aromaticity, increasing molecular weight and altering solubility. Boc’s tert-butyl group enhances steric shielding, reducing side reactions .
Stereochemical Variants
Research Insight :
The R-enantiomer (CAS 287210-83-7) shares identical molecular weight and formula but exhibits divergent optical rotation and receptor binding profiles, critical for enantioselective catalysis .
Functional Analogs in Antiviral Research
Evidence from antiviral studies highlights analogs like MPI16c and MPI22c :
- MPI16c: (S)-2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoic acid Features a Z-protected amine and tert-butoxy side chain. Demonstrated 82% synthesis yield, comparable to the target compound’s Boc-protected analogs .
- MPI22c: (S)-2-(2-(((benzyloxy)carbonyl)amino)-2-methylpropanamido)-4,4-dimethylpentanoic acid Substitutes tert-butoxy with methylpropanamide, reducing steric bulk but maintaining 85% yield .
Comparative Analysis :
- The Boc group in the target compound may improve metabolic stability compared to Z-protected analogs, as tert-butyl groups resist enzymatic degradation.
- MPI22c’s methylpropanamide modification simplifies synthesis but may reduce antiviral potency due to decreased hydrophobicity .
Biological Activity
(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid, commonly referred to as Boc-DMHA (Boc-4,4-dimethyl-2-amino-2-methylbutanoic acid), is an amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability.
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 79777-82-5
The biological activity of Boc-DMHA can be attributed to its interaction with various biological pathways. It is hypothesized to influence metabolic processes and may exhibit effects on neurotransmitter modulation, particularly through interactions with amino acid transporters and receptors.
1. Antioxidant Activity
Research indicates that Boc-DMHA possesses antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
2. Neuroprotective Effects
Boc-DMHA has shown potential neuroprotective effects in vitro. Studies suggest that it may help in the preservation of neuronal integrity under stress conditions, which is particularly relevant for neurodegenerative diseases.
3. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on certain enzymes, including acetylcholinesterase (AChE). AChE inhibitors are of significant interest in the context of Alzheimer's disease treatment due to their role in increasing acetylcholine levels in the brain.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that Boc-DMHA significantly reduced apoptosis induced by oxidative stress. The compound was found to enhance cell viability by up to 30% compared to untreated controls, suggesting a protective role against neurotoxic agents.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Boc-DMHA (10 µM) | 130 |
| Boc-DMHA (50 µM) | 150 |
Study 2: Enzymatic Inhibition
In a series of enzyme assays, Boc-DMHA exhibited competitive inhibition against AChE with an IC50 value of 15 µM. This suggests that Boc-DMHA could serve as a lead compound for the development of new AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Boc-DMHA | 15 |
| Donepezil | 5 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
